molecular formula C7H16ClN B1425881 2,5-Dimethylpiperidine hydrochloride CAS No. 119301-54-1

2,5-Dimethylpiperidine hydrochloride

Cat. No. B1425881
M. Wt: 149.66 g/mol
InChI Key: ZBLZZASAHWIFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15N . It is a derivative of piperidine, a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidines, including 2,5-Dimethylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylpiperidine hydrochloride is represented by the InChI code 1S/C7H15N.ClH/c1-6-3-4-7 (2)8-5-6;/h6-8H,3-5H2,1-2H3;1H .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-Dimethylpiperidine hydrochloride is 113.20 g/mol . The compound has a complexity of 70.8 and a topological polar surface area of 12 Ų .

Scientific Research Applications

Piperidine derivatives, including 2,5-Dimethylpiperidine hydrochloride, are crucial in various scientific fields, particularly in pharmaceutical research . Here are some general applications:

  • Pharmaceutical Research

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and are used as synthetic fragments .
    • They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The methods of application or experimental procedures vary widely depending on the specific therapeutic application. They often involve complex chemical synthesis and biological evaluation processes .
    • The outcomes of these applications are also diverse, ranging from the discovery of potential drugs to the development of new therapeutic strategies .
  • Organic Chemistry

    • Piperidine derivatives are used as building blocks and reagents in the synthesis of organic compounds .
    • The methods of application often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The outcomes of these applications include the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Chemical Synthesis

    • Piperidine derivatives are used in the synthesis of various organic compounds .
    • The methods of application often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The outcomes of these applications include the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Catalysis

    • Piperidine derivatives can act as organocatalysts in certain chemical reactions .
    • For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
  • Material Science

    • Piperidine derivatives can be used in the development of functional materials .
    • The methods of application and outcomes would depend on the specific material and its intended use .
  • Natural Products

    • Piperidine derivatives are found in many natural products, including alkaloids .
    • They play a significant role in the structure and function of these natural products .
  • Medicinal Chemistry

    • Piperidine derivatives are key scaffolds in many biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .
    • They are used in the synthesis of several drugs and important alkaloids .
    • The methods of application often involve complex chemical synthesis and biological evaluation processes .
    • The outcomes of these applications are diverse, ranging from the discovery of potential drugs to the development of new therapeutic strategies .
  • Catalysis

    • Piperidine derivatives can act as catalysts in certain chemical reactions .
    • For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
  • Synthesis of Pyridines

    • Piperidine derivatives can be used in the synthesis of pyridines .
    • The methods of application often involve [2+2+2] cycloaddition reactions .
    • The outcomes of these applications include the synthesis of various pyridine derivatives .
  • Development of Functional Materials

    • Piperidine derivatives can be used in the development of functional materials .
    • The methods of application and outcomes would depend on the specific material and its intended use .
  • Natural Products

    • Piperidine derivatives are found in many natural products, including alkaloids .
    • They play a significant role in the structure and function of these natural products .
  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • They play a significant role in drug design and are used as synthetic fragments .

Future Directions

Piperidines, including 2,5-Dimethylpiperidine, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 2,5-Dimethylpiperidine hydrochloride could have potential applications in the pharmaceutical industry in the future.

properties

IUPAC Name

2,5-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-3-4-7(2)8-5-6;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLZZASAHWIFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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